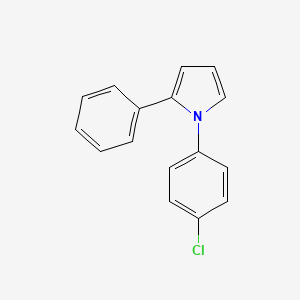

1-(4-chlorophenyl)-2-phenyl-1H-pyrrole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

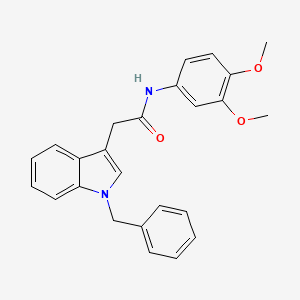

The compound “1-(4-chlorophenyl)-2-phenyl-1H-pyrrole” is a type of organic compound known as a pyrrole. Pyrroles are five-membered aromatic heterocycles, with four carbon atoms and one nitrogen atom. The 4-chlorophenyl and phenyl groups are aromatic rings attached to the pyrrole .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are not specified in the sources I found .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. Unfortunately, this information for “this compound” is not available in the sources I found .

科学的研究の応用

Antimycobacterial Agents

1-(4-chlorophenyl)-2-phenyl-1H-pyrrole derivatives show potential as antimycobacterial agents. Derivatives like 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole demonstrated significant activity against Mycobacterium tuberculosis, surpassing the efficacy of streptomycin and showing similar protection indices to isoniazid and streptomycin (Biava et al., 2008).

Structural Analysis and Molecular Interactions

Structural analysis of this compound compounds provides insights into their chemical properties. For example, the study of 6-(4-Chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde revealed specific dihedral angles and orientation of the chlorophenyl and phenyl rings, which are crucial for understanding the compound's reactivity and potential applications (Keck et al., 2011).

Catalysis and Synthesis

This compound is involved in novel synthesis methods. A study described the one-pot synthesis of highly substituted pyrroles using nano copper oxide as an efficient heterogeneous nanocatalyst. This method yielded compounds like 1-(1-benzyl-4-(4-chlorophenyl)-2-phenyl-1H-pyrrol-3-yl)ethanone, highlighting the versatility of this compound in synthetic chemistry (Saeidian et al., 2013).

Electron Transfer and Electrochemistry

Electronically intercommunicating iron centers in di- and tetraferrocenyl pyrroles, including those derived from this compound, have been studied for their electronic and electrochemical properties. These studies are crucial in the development of advanced materials and electronic devices (Hildebrandt et al., 2011).

Corrosion Inhibition

Pyrrole derivatives, including this compound, have been investigated for their potential as corrosion inhibitors. For instance, 1-(1-benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone displayed effective corrosion inhibition on steel surfaces, illustrating the practical applications of these compounds in industrial settings (Louroubi et al., 2019).

Lithiation Processes

This compound plays a significant role in selective lithiation processes, offering valuable intermediates in various synthetic routes. Its behavior under different conditions, such as temperature and solvent changes, has been documented, contributing to our understanding of regioselectivity in organic synthesis (Fogassy et al., 2001).

Safety and Hazards

特性

IUPAC Name |

1-(4-chlorophenyl)-2-phenylpyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN/c17-14-8-10-15(11-9-14)18-12-4-7-16(18)13-5-2-1-3-6-13/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWBSACZPWISRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CN2C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide](/img/structure/B2897700.png)

![5-thioxo-5,6-dihydroimidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one](/img/structure/B2897706.png)

![4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2897712.png)

![2-Chloro-N-[(4-fluorophenyl)methyl]-N-(4-hydroxybutan-2-yl)acetamide](/img/structure/B2897713.png)

![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2897718.png)